

A Technical Guide to 2-Bromobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromobenzamide**

Cat. No.: **B1207801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzamide**, a versatile building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, details a robust experimental protocol for its application in palladium-catalyzed cross-coupling reactions, and illustrates a typical synthetic workflow.

Core Compound Data

A summary of the essential quantitative data for **2-Bromobenzamide** is presented below for easy reference.

Property	Value	Source(s)
CAS Number	4001-73-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ BrNO	[1] [2] [3]
Molecular Weight	200.03 g/mol	[1] [3]

Applications in Synthesis

2-Bromobenzamide serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bromine substituent makes it an ideal substrate for transition-metal-

catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds and heterocyclic systems often found in pharmacologically active compounds.

One of the most prevalent applications of **2-Bromobenzamide** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron species, such as an arylboronic acid, yielding a biaryl-containing amide. This motif is a common feature in many drug candidates.

Additionally, **2-Bromobenzamide** is a precursor for the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds with a range of biological activities.^[1] This is typically achieved through palladium-catalyzed intramolecular C-H arylation and annulation reactions.^[1]

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using **2-Bromobenzamide** to synthesize a biaryl amide. This protocol is adapted from established procedures for the coupling of aryl bromides.

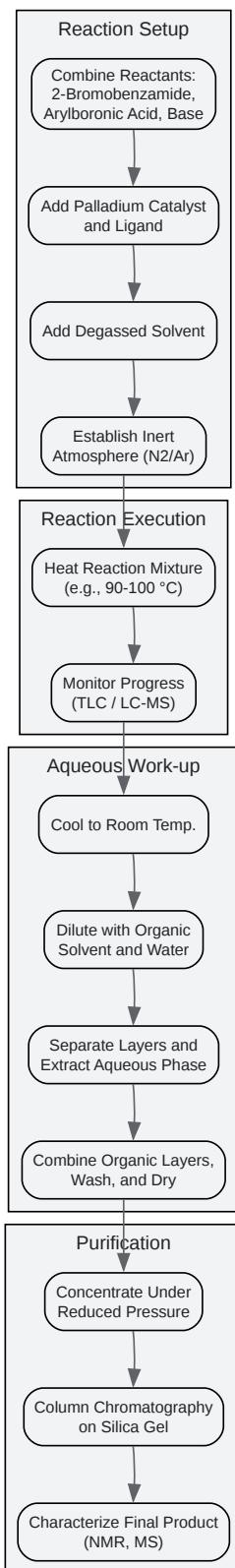
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of **2-Bromobenzamide** with an Arylboronic Acid

Objective: To synthesize an N-aryl-2-benzamide derivative via a palladium-catalyzed carbon-carbon bond formation.

Materials:

- **2-Bromobenzamide**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$)
- Base (e.g., Potassium carbonate, K_2CO_3)
- Solvent system: 1,4-Dioxane and water (degassed)

- Nitrogen or Argon gas supply
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle or oil bath
- Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)
- Equipment for aqueous work-up and column chromatography


Procedure:

- Reaction Setup:
 - To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add **2-Bromobenzamide** (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
 - Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$, 0.03 equivalents) to the flask.
 - Under a positive flow of the inert gas, add the degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
- Reaction Execution:
 - With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle or an oil bath.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (**2-Bromobenzamide**) is consumed. This typically takes between 4 and 12 hours.
- Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), and then filter.
- Purification:
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.
- Characterization:
 - The structure and purity of the final product should be confirmed by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of a biaryl compound from **2-Bromobenzamide** using a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental procedure for the Suzuki coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Bromobenzamide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207801#2-bromobenzamide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com